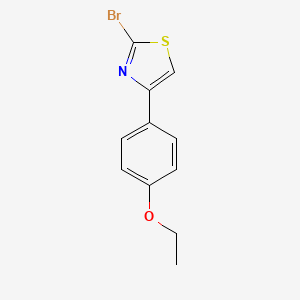
2-Bromo-4-(4-ethoxyphenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(4-ethoxyphenyl)thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromo group at the second position and a 4-ethoxyphenyl group at the fourth position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products .
準備方法
The synthesis of 2-Bromo-4-(4-ethoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-ethoxyphenyl)ethanone with thiourea under specific conditions. The process includes hydrolysis, esterification, cyclization, and bromination steps to obtain the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-Bromo-4-(4-ethoxyphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group at the second position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include thiourea, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-4-(4-ethoxyphenyl)thiazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 2-Bromo-4-(4-ethoxyphenyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
2-Bromo-4-(4-ethoxyphenyl)thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
生物活性
2-Bromo-4-(4-ethoxyphenyl)thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. The thiazole ring structure, along with the bromo and ethoxyphenyl substituents, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| CAS Number | 99983-24-1 |
| Molecular Formula | C11H10BrNOS |
| Molecular Weight | 284.17 g/mol |
| IUPAC Name | 2-bromo-4-(4-ethoxyphenyl)-1,3-thiazole |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)Br |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring is known to modulate enzyme activity and receptor interactions, while the bromo and ethoxy groups enhance binding affinity and specificity towards these targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans. The minimum inhibitory concentrations (MICs) for these pathogens suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its antiproliferative effects against various human tumor cell lines. For instance, it exhibited significant cytotoxicity in the A549 lung cancer cell line, with IC50 values indicating potent activity compared to established chemotherapeutics.
Case Study: Cytotoxicity Evaluation
A study compared the effects of this compound with other thiazole derivatives on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 5 |
| CA-4 (reference compound) | A549 | 10 |
| Thiazole derivative X | A549 | 15 |
The results indicated that the compound was more effective than some existing treatments, suggesting its potential as a novel anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for further investigation in inflammatory disease models.
特性
CAS番号 |
99983-24-1 |
|---|---|
分子式 |
C11H10BrNOS |
分子量 |
284.17 g/mol |
IUPAC名 |
2-bromo-4-(4-ethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNOS/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3 |
InChIキー |
PNHPVZIWMWWHOI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















